

# Lanraplenib pharmacokinetic profile in humans.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Lanraplenib |           |
| Cat. No.:            | B608459     | Get Quote |

An In-depth Technical Guide to the Pharmacokinetic Profile of Lanraplenib in Humans

## Introduction

Lanraplenib (GS-9876) is an orally administered, selective, and potent second-generation inhibitor of spleen tyrosine kinase (SYK).[1][2] SYK is a non-receptor cytoplasmic tyrosine kinase that plays a pivotal role in the signal transduction of various immune cells, including B-cells, macrophages, and monocytes.[1][3] By targeting SYK, lanraplenib modulates downstream signaling pathways involved in inflammation and autoimmunity, making it a candidate for treating a range of autoimmune diseases.[2][4] It was developed to improve upon first-generation SYK inhibitors like entospletinib by offering a pharmacokinetic profile suitable for once-daily dosing and by eliminating the drug-drug interaction with proton pump inhibitors (PPIs).[1][2] This guide provides a comprehensive overview of the human pharmacokinetic profile of lanraplenib, its mechanism of action, and associated experimental protocols.

### **Mechanism of Action: SYK Inhibition**

SYK is a critical mediator of immunoreceptor signaling.[1] Upon ligation of receptors such as the B cell receptor (BCR) or Fc receptors (FcR), SYK is recruited and activated. This activation initiates a cascade of downstream signaling events, leading to the phosphorylation of key targets like B-cell linker (BLNK) protein and phospholipase-C gamma 2 (PLCy2).[1] This cascade ultimately activates multiple signaling pathways, including the phosphatidylinositol 3-kinase (PI3K), Bruton's tyrosine kinase (BTK), and mitogen-activated protein kinase (MAPK) pathways, which are crucial for B cell survival, activation, and migration.[1][4] **Lanraplenib** is



an ATP-competitive inhibitor that binds to the active site of SYK, blocking its kinase activity and thereby interrupting these inflammatory signaling cascades.[1][4]



Click to download full resolution via product page

Caption: Lanraplenib inhibits the SYK signaling pathway.

## **Human Pharmacokinetic Profile**

Pharmacokinetic studies of **lanraplenib** have been conducted in healthy human volunteers to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.

## **Data Presentation: Pharmacokinetic Parameters**

The following table summarizes the key pharmacokinetic parameters of **lanraplenib** identified from clinical studies in humans.



| Parameter                   | Value                                                            | Study Population <i>l</i> Conditions                                               | Source |
|-----------------------------|------------------------------------------------------------------|------------------------------------------------------------------------------------|--------|
| Dosing Regimen              | Single Doses: 2–50<br>mg Multiple Doses:<br>15–50 mg             | Healthy Volunteers                                                                 | [1]    |
| Half-Life (t½)              | 21.3–24.6 hours<br>(median, steady-state)                        | Healthy Volunteers<br>(following single<br>doses of 2-50 mg)                       | [1]    |
| Time to Steady State        | Not explicitly stated,<br>but t½ supports once-<br>daily dosing. | Healthy Volunteers                                                                 | [1]    |
| Area Under the Curve (AUC)  | 6.19 μM∙hr                                                       | Healthy Volunteers<br>(single 45 mg dose)                                          | [1]    |
| AUC with PPI                | 6.46 μM∙hr                                                       | Healthy Volunteers<br>(single 45 mg dose<br>with omeprazole 20<br>mg pretreatment) | [1]    |
| Absorption                  | Orally bioavailable.                                             | Healthy Volunteers                                                                 | [1]    |
| Volume of Distribution (Vd) | Not Available                                                    | -                                                                                  | [5]    |
| Protein Binding             | Not Available                                                    | -                                                                                  | [5]    |
| Metabolism                  | Not Available                                                    | -                                                                                  | [5]    |
| Route of Elimination        | Not Available                                                    | -                                                                                  | [5]    |
| Clearance                   | Not Available                                                    | -                                                                                  | [5]    |

# Experimental Protocols Phase 1 Single and Multiple Ascending Dose (SAD/MAD) Study







The initial evaluation of **lanraplenib**'s safety and pharmacokinetics was performed in a Phase 1 study involving healthy human volunteers.

#### Methodology:

- Study Design: A randomized, placebo-controlled, dose-escalation study.
- · Population: Healthy adult volunteers.
- Single Ascending Dose (SAD) Phase: Cohorts of subjects received a single oral dose of lanraplenib (ranging from 2 mg to 50 mg) or a placebo.[1]
- Multiple Ascending Dose (MAD) Phase: Cohorts of subjects received multiple oral doses of lanraplenib (ranging from 15 mg to 50 mg) or a placebo, typically once daily to assess accumulation and steady-state pharmacokinetics.[1]
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dosing to measure plasma concentrations of lanraplenib.
- Data Analysis: Pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life were calculated from the plasma concentration-time data. Safety and tolerability were monitored throughout the study.





Click to download full resolution via product page

**Caption:** Workflow for a Phase 1 SAD/MAD pharmacokinetic study.



## **Proton Pump Inhibitor (PPI) Interaction Study**

A key objective in the development of **lanraplenib** was to avoid the pH-dependent absorption issues seen with its predecessor, entospletinib.[1][2] A clinical study was conducted to confirm the absence of a drug-drug interaction with PPIs.

#### Methodology:

- Study Design: A crossover or parallel-group study in healthy volunteers.
- Treatment Arm 1 (Control): Subjects received a single oral dose of 45 mg lanraplenib.[1]
- Treatment Arm 2 (Interaction): Subjects were pre-treated with a PPI (20 mg of omeprazole)
   to increase gastric pH, followed by a single oral dose of 45 mg lanraplenib.[1]
- Pharmacokinetic Assessment: Blood samples were collected over a defined period after lanraplenib administration in both arms.
- Bioequivalence Analysis: The area under the curve (AUC) of lanraplenib was compared between the two treatment arms. The results showed no significant reduction in oral exposure (AUC = 6.19 μM·hr without omeprazole vs. 6.46 μM·hr with omeprazole), demonstrating the absence of a pH effect on absorption.[1]

## Safety and Tolerability in Humans

Across early phase studies in healthy volunteers, **lanraplenib** was reported to be well-tolerated. No serious adverse events or clinically significant laboratory abnormalities were noted at single doses up to 50 mg and multiple doses up to 50 mg.[1] In a Phase 2 study involving patients with Sjögren's syndrome, most treatment-emergent adverse events were mild to moderate (Grade 1 or 2).[6][7]

## Conclusion

**Lanraplenib** is a selective SYK inhibitor with a pharmacokinetic profile that supports a oncedaily oral dosing regimen.[1] Its long half-life of approximately 21-24 hours is a key feature.[1] Crucially, its absorption is not influenced by gastric pH, allowing for co-administration with proton pump inhibitors without loss of exposure.[1] While detailed data on its metabolism, distribution, and excretion are not yet fully published, the available information indicates a



favorable profile for development in autoimmune and inflammatory diseases. The drug has demonstrated a tolerable safety profile in clinical studies conducted to date.[1][7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Safety and efficacy of filgotinib, lanraplenib and tirabrutinib in Sjögren's syndrome: a randomized, phase 2, double-blind, placebo-controlled study PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of filgotinib, lanraplenib and tirabrutinib in Sjögren's syndrome: a randomized, phase 2, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lanraplenib pharmacokinetic profile in humans.].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608459#lanraplenib-pharmacokinetic-profile-in-humans]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com